molecular formula C12H13NO2S B2979487 n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide CAS No. 2411302-72-0

n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide

Cat. No.: B2979487
CAS No.: 2411302-72-0
M. Wt: 235.3
InChI Key: DAMXCZGNKWMAGT-UHFFFAOYSA-N
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Description

n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide: is a complex organic compound that features a unique structure combining a thieno[2,3-c]pyran ring system with a but-2-ynamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[2,3-c]pyran core, which can be synthesized through a cyclization reaction involving thiophene and pyran derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bromomethyl methyl ether

Uniqueness

n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide stands out due to its unique combination of a thieno[2,3-c]pyran ring system and a but-2-ynamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-3-11(14)13-8-10-12-9(4-6-15-10)5-7-16-12/h5,7,10H,4,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMXCZGNKWMAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1C2=C(CCO1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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